molecular formula C15H14Br2O2 B5173318 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)

1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)

Cat. No. B5173318
M. Wt: 386.08 g/mol
InChI Key: YFBWWJPTYPMKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124249B2

Procedure details

2.6 g (110 mmol) of sodium hydride are added in portions with vigorous stirring to a solution of 18.2 g (105 mmol) of 2-bromophenol in 200 ml of DMF. After the mixture has been stirred for a further 15 min., 1.5 g (10 mmol) of sodium iodide are added. A mixture of 4.8 ml (50 mmol) of 1,3-dibromopropane in 50 ml of DMF is added dropwise to this mixture, which is subsequently stirred at room temperature for 60 h. 5 ml of ethanol are added dropwise to the reaction mixture, which is then poured into 1000 ml of water and extracted three times with 200 ml of dichloromethane. The combined organic phases are washed five times with 500 ml of water, dried over MgSO4 and evaporated under reduced pressure. The foam which remains is washed by stirring with 200 ml of n-heptane, filtered off with suction, washed with n-heptane and dried under reduced pressure. Yield: 15.0 g, 77.7% of theory, purity: 98.0% according to 1H-NMR.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
4.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
1000 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[I-].[Na+].Br[CH2:14][CH2:15][CH2:16][Br:17].[OH2:18]>CN(C=O)C.C(O)C>[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH2:6][CH2:7][CH2:8][O:18][C:5]1[CH:4]=[CH:9][CH:14]=[CH:15][C:16]=1[Br:17] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
18.2 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
Quantity
4.8 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
1000 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After the mixture has been stirred for a further 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise to this mixture, which
STIRRING
Type
STIRRING
Details
is subsequently stirred at room temperature for 60 h
Duration
60 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml of dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed five times with 500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
WASH
Type
WASH
Details
The foam which remains is washed
STIRRING
Type
STIRRING
Details
by stirring with 200 ml of n-heptane
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
washed with n-heptane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC1=C(C=CC=C1)OCCCOC1=C(C=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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